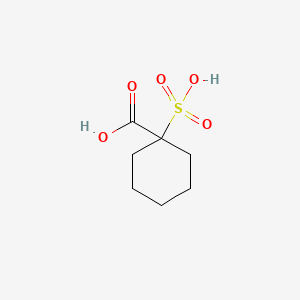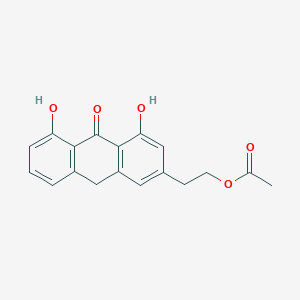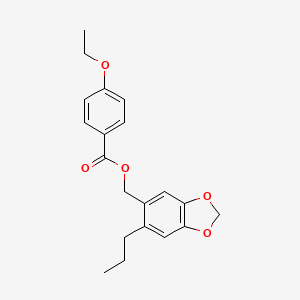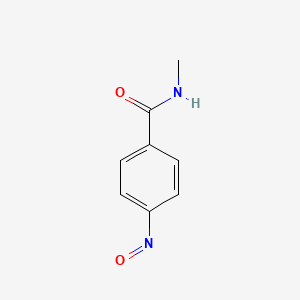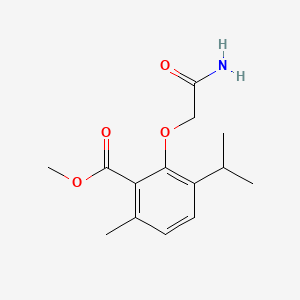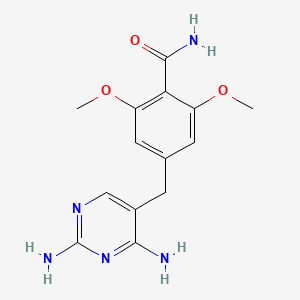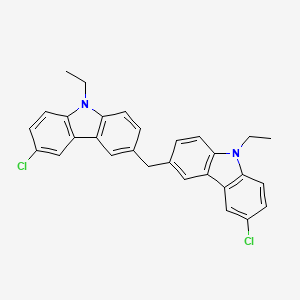
3,3'-Methylenebis(6-chloro-9-ethyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and chlorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) typically involves the reaction of 6-chloro-9-ethyl-9H-carbazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two carbazole units. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to catalyze the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride, and may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic rings and chlorine substituents allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethylcarbazole: A simpler analog without the methylene bridge and chlorine substituents.
6-Chloro-9-ethyl-9H-carbazole: Similar structure but lacks the methylene linkage.
Carprofen: A substituted carbazole with anti-inflammatory properties.
Uniqueness
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is unique due to its methylene bridge linking two carbazole units and the presence of chlorine substituents. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
56201-23-1 |
|---|---|
Fórmula molecular |
C29H24Cl2N2 |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
3-chloro-6-[(6-chloro-9-ethylcarbazol-3-yl)methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C29H24Cl2N2/c1-3-32-26-9-5-18(14-22(26)24-16-20(30)7-11-28(24)32)13-19-6-10-27-23(15-19)25-17-21(31)8-12-29(25)33(27)4-2/h5-12,14-17H,3-4,13H2,1-2H3 |
Clave InChI |
MKRFBCBUSDYDOY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CC3=CC4=C(C=C3)N(C5=C4C=C(C=C5)Cl)CC)C6=C1C=CC(=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


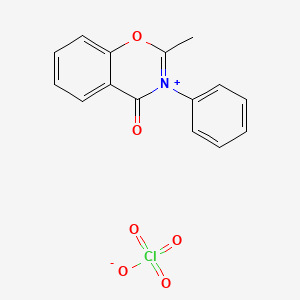
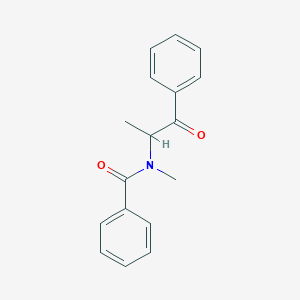
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
